molecular formula C11H14F3N3 B1390219 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane CAS No. 1048921-30-7

1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Cat. No. B1390219
CAS RN: 1048921-30-7
M. Wt: 245.24 g/mol
InChI Key: XXPJGABAFZCZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

While specific synthesis methods for “1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane” were not found, pyrrolidine compounds, which have a similar structure, can be synthesized from different cyclic or acyclic precursors, or by functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Synthesis and Chemical Properties

  • Convergent Synthesis of Trisubstituted Hexahydroimidazo and 1,4-Diazepane Derivatives : A study by Jiang et al. (2017) reports on the synthesis of trisubstituted hexahydroimidazo[1,2-a]pyridine and 1,4-diazepane derivatives using l-phenylalanine triflate catalyst. This method shows tolerance to various functional groups and yields excellent results (Jiang et al., 2017).

  • Synthesis of Amine/Imine N5 Chelate Ligands Containing a 1,4-Diazepane Core : Schmidt et al. (2013) synthesized two new chelate ligands containing a 1,4-diazepane core. These ligands have N5 donor sets and are used in complexation with iron, exhibiting high-spin iron(II) properties over a wide temperature range (Schmidt et al., 2013).

Catalysis and Carbon Dioxide Fixation

  • Nickel(II) Complexes for Atmospheric CO2 Fixation : Muthuramalingam et al. (2021) developed nickel(II) complexes using diazepane-based ligands for the activation of atmospheric CO2. These complexes catalyze the conversion of CO2 and epoxides into cyclic carbonates, showing significant efficiency under atmospheric pressure (Muthuramalingam et al., 2021).

  • Rare Earth Metal Compounds with 1,4-Diazepane Ligand for Hydroamination/Cyclization : Ge et al. (2008) explored rare earth metal compounds with a 1,4-diazepane ligand for catalytic hydroamination/cyclization of aminoalkenes. They compared neutral and cationic catalysts' effectiveness, finding the most effective catalysts in the series (Ge et al., 2008).

Structural Studies and Synthesis of Derivatives

  • Structural Studies of Pyrido and Benzodiazepin Derivatives : Alonso et al. (2020) conducted regiospecific synthesis and structural studies of various dihydro-4H-pyrido and benzodiazepin derivatives. This included analyses of their NMR spectra and computational studies of their structures (Alonso et al., 2020).

  • Synthesis of Diazepines via Multicomponent [5 + 2] Cycloaddition Reaction : Lee et al. (2014) showcased the synthesis of 1,4-diazepine compounds through a multicomponent [5 + 2] cycloaddition reaction, involving the creation of air-stable azomethine ylides. This method resulted in biologically active compounds (Lee et al., 2014).

Biochemical Analysis

Biochemical Properties

1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating enzyme activity and affecting biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting enzyme activity. Alternatively, it may bind to an allosteric site, inducing a conformational change that enhances enzyme activity. These interactions can lead to changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under specific conditions but may degrade over time when exposed to certain environmental factors. Long-term effects on cellular function have been noted in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating signaling pathways. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been identified, indicating specific dosage ranges where the compound transitions from being beneficial to harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially affecting metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of key metabolites, thereby influencing overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within different tissues can affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is a critical factor in its biochemical activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its activity, as the compound may interact with different biomolecules depending on its subcellular environment .

properties

IUPAC Name

1-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)9-2-4-16-10(8-9)17-6-1-3-15-5-7-17/h2,4,8,15H,1,3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPJGABAFZCZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane
Reactant of Route 3
Reactant of Route 3
1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane
Reactant of Route 4
Reactant of Route 4
1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane
Reactant of Route 5
Reactant of Route 5
1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane
Reactant of Route 6
Reactant of Route 6
1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.